molecular formula C9H7ClN2O3P- B14487810 4-Chlorophenyl 1H-imidazol-1-ylphosphonate CAS No. 64108-80-1

4-Chlorophenyl 1H-imidazol-1-ylphosphonate

Cat. No.: B14487810
CAS No.: 64108-80-1
M. Wt: 257.59 g/mol
InChI Key: ZJOHFDXXOOGMNQ-UHFFFAOYSA-M
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Description

4-Chlorophenyl 1H-imidazol-1-ylphosphonate is a chemical compound that features a 4-chlorophenyl group attached to an imidazole ring through a phosphonate linkage. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties. Imidazole derivatives are widely studied due to their applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 1H-imidazol-1-ylphosphonate typically involves the reaction of 4-chlorophenylphosphonic dichloride with imidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 1H-imidazol-1-ylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonate group.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Chlorophenyl 1H-imidazol-1-ylphosphonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1H-imidazol-1-ylphosphonate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with biological processes that involve phosphorylation. This dual functionality makes it a versatile compound in biochemical research .

Comparison with Similar Compounds

4-Chlorophenyl 1H-imidazol-1-ylphosphonate can be compared with other imidazole derivatives:

    4-(4-Chlorophenyl)Imidazole: Similar structure but lacks the phosphonate group, leading to different chemical properties and reactivity.

    (4-chlorophenyl)(1H-imidazol-2-yl)methanone: Contains a carbonyl group instead of a phosphonate group, resulting in different biological activities.

    1-[(2-(4-chlorophenyl) thiazol-4-yl)methyl]-1H-imidazole: Contains a thiazole ring, which imparts different pharmacological properties

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in research and industrial applications.

Properties

CAS No.

64108-80-1

Molecular Formula

C9H7ClN2O3P-

Molecular Weight

257.59 g/mol

IUPAC Name

(4-chlorophenoxy)-imidazol-1-ylphosphinate

InChI

InChI=1S/C9H8ClN2O3P/c10-8-1-3-9(4-2-8)15-16(13,14)12-6-5-11-7-12/h1-7H,(H,13,14)/p-1

InChI Key

ZJOHFDXXOOGMNQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1OP(=O)(N2C=CN=C2)[O-])Cl

Origin of Product

United States

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